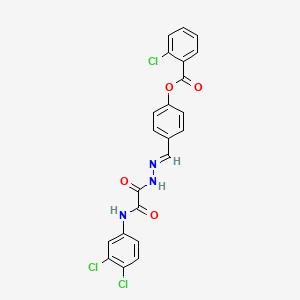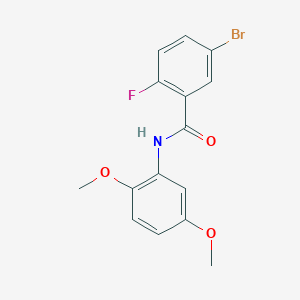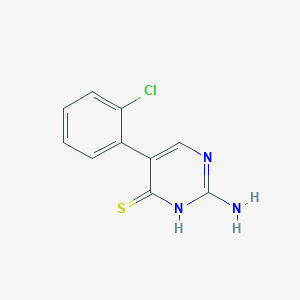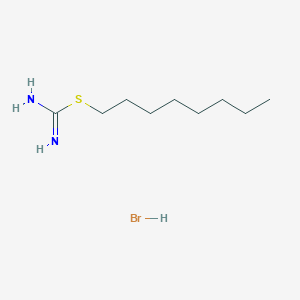
Einecs 224-858-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(acetoxy)isocrotonate: is an organic compound with the molecular formula C7H10O4 It is a derivative of isocrotonic acid, featuring an acetoxy group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(acetoxy)isocrotonate can be synthesized through various methods. One common approach involves the reaction of isocrotonic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of methyl 3-(acetoxy)isocrotonate may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(acetoxy)isocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(acetoxy)isocrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of methyl 3-(acetoxy)isocrotonate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which can stabilize reaction intermediates and facilitate various transformations .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(hydroxy)isocrotonate
- Methyl 3-(methoxy)isocrotonate
- Methyl 3-(chloro)isocrotonate
Comparison: Methyl 3-(acetoxy)isocrotonate is unique due to the presence of the acetoxy group, which imparts distinct reactivity compared to its analogs. For instance, the acetoxy group can be easily hydrolyzed, making it a versatile intermediate in organic synthesis. In contrast, the hydroxy and methoxy derivatives may exhibit different reactivity profiles due to the nature of their functional groups .
Eigenschaften
CAS-Nummer |
4525-27-3 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
methyl (Z)-3-acetyloxybut-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-5(11-6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4- |
InChI-Schlüssel |
DEJKBQLJBNGQIU-PLNGDYQASA-N |
Isomerische SMILES |
C/C(=C/C(=O)OC)/OC(=O)C |
Kanonische SMILES |
CC(=CC(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11961073.png)

![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)

![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)



